Martinomycin

Description

This compound has been reported in Streptomyces with data available.

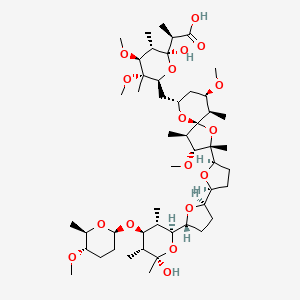

from the culture broth of Streptomyces salvialis; 2-deoxy-2-methyl analog of K-41A; structure given in first source

Propriétés

IUPAC Name |

(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAPPZHHJMCDEJ-JXBMCXTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Martinomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces salvialis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinomycin, a novel polyether antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces salvialis.[1][2] As a member of the ionophore class of antibiotics, this compound exhibits promising biological activity, including efficacy against Gram-positive bacteria and the Southern Army Worm (Spodoptera eridania).[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for professionals in the fields of natural product chemistry, microbiology, and drug development. The guide details generalized experimental protocols for fermentation, isolation, and structure elucidation, based on established methods for polyether antibiotics. It also presents available quantitative data and discusses the mechanism of action of this class of compounds.

Introduction to this compound and Polyether Antibiotics

Polyether antibiotics are a class of naturally occurring lipidsoluble compounds produced predominantly by Streptomyces species.[3] These molecules are characterized by their ability to form complexes with metal cations and transport them across biological membranes, disrupting the natural ion gradients essential for cellular function.[3] This ionophoric activity is the basis of their antibiotic properties. This compound was identified as a new addition to this important class of molecules from the novel actinomycete culture LL-D37187, which was subsequently named Streptomyces salvialis based on taxonomic studies.[1][2]

Fermentation of Streptomyces salvialis for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces salvialis. While the specific media composition and fermentation parameters for optimal this compound yield are not publicly detailed, a general protocol for the fermentation of Streptomyces species for polyether antibiotic production is provided below.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments of S. salvialis into a seed medium. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

-

Production Medium: A suitable production medium is inoculated with the seed culture. The pH of the production medium is typically adjusted to a range of 6.5 to 7.5.

-

Fermentation Conditions: The fermentation is carried out in a temperature-controlled fermentor, with optimal temperatures for Streptomyces growth generally ranging from 25 to 37°C. The medium is aerated with sterile air and agitated to maintain sufficient dissolved oxygen levels for antibiotic production.

-

Monitoring and Harvesting: The production of this compound is monitored over time, with peak production typically occurring after 2 to 4 days. Once the optimal yield is reached, the fermentation broth is harvested for extraction.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. A generalized workflow for this process is outlined below.

Experimental Workflow: Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation and Purification

-

Extraction: The harvested fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing this compound, is separated from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to separate this compound from other metabolites.

-

Column Chromatography: Initial purification is often performed using column chromatography on a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate compounds based on their polarity.

-

Fraction Collection and Bioassay: Fractions are collected and tested for biological activity (e.g., against a sensitive strain of Gram-positive bacteria) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC to obtain pure this compound.

-

Structure Elucidation of this compound

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the complete raw spectroscopic data for this compound is not widely available, the following tables summarize the types of data that would be generated during structure elucidation.

Table 1: Representative ¹H and ¹³C NMR Data for a Polyether Antibiotic

| Position | δC (ppm) | δH (ppm) |

| C-1 | 178.5 | - |

| C-2 | 35.2 | 2.5 (m) |

| C-3 | 70.1 | 4.1 (dd) |

| ... | ... | ... |

| CH₃ | 15.8 | 1.2 (d) |

Note: This is a representative table. The actual chemical shifts for this compound are not publicly available.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

| Fragment Ions | Data not available |

Note: The exact mass-to-charge ratios for this compound are not publicly available.

Experimental Protocol: Structure Elucidation

-

NMR Spectroscopy:

-

¹H NMR spectra are acquired to determine the proton environment of the molecule.

-

¹³C NMR spectra are used to identify the number and types of carbon atoms.

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity between atoms and build the carbon skeleton of the molecule.

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry is used to determine the elemental composition of this compound.

-

Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and aid in the structural assignment of different components.

-

Biological Activity and Mechanism of Action

This compound exhibits biological activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for Staphylococcus spp., Streptococcus spp., and Enterococcus spp. are reported to be in the range of 0.06 to 0.5 μg/mL.

Mechanism of Action: Ionophoric Activity

As a polyether antibiotic, the primary mechanism of action of this compound is its ability to act as an ionophore. It can form a lipid-soluble complex with cations, such as K⁺ and Na⁺, and transport them across cell membranes, disrupting the vital ion gradients.

References

An In-depth Technical Guide to the Martinomycin Biosynthetic Pathway and Genetic Basis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway and the underlying genetic basis of martinomycin, a potent polyene antibiotic with significant antibacterial and anticancer properties. Also referred to as marinomycin in primary literature, this document synthesizes the current understanding of its production, from the genetic blueprint to the final molecular assembly.

Executive Summary

This compound is a promising natural product isolated from the marine actinomycete Marinispora sp. CNQ-140. Its potent bioactivity against drug-resistant pathogens like MRSA and VREF, coupled with its anticancer properties, makes it a molecule of high interest for therapeutic development. The biosynthesis of this compound is orchestrated by a large, 72 kb Type I polyketide synthase (PKS) biosynthetic gene cluster (BGC). The large size and high GC content of this BGC have presented significant challenges to its heterologous expression and genetic manipulation. This guide details the components of the this compound BGC, the proposed biosynthetic pathway, and the experimental protocols that have been pivotal in its characterization.

The this compound Biosynthetic Gene Cluster (BGC)

The complete this compound BGC spans approximately 72 kb and is comprised of a series of genes encoding the enzymatic machinery required for its synthesis. The cluster was identified through genome scanning of the producing organism, Marinispora sp. CNQ-140 (GenBank Accession No.: OL688631).[1] The core of the BGC is a modular Type I PKS system, supplemented by genes for precursor biosynthesis, tailoring, and regulation.

Quantitative Data: Gene Organization and Putative Functions

The following table summarizes the key open reading frames (ORFs) within the this compound BGC, their respective sizes, and their putative functions as determined by bioinformatic analysis and comparison to homologous clusters.

| Gene | Size (bp) | Putative Function |

| marA | 1,536 | Acyl-CoA synthetase |

| marB | 1,281 | 3-hydroxyacyl-CoA dehydrogenase |

| marC | 1,209 | Enoyl-CoA hydratase |

| marD | 1,230 | Acyl-CoA dehydrogenase |

| marE | 1,890 | Acyl-CoA carboxylase, alpha subunit |

| marF | 1,482 | Acyl-CoA carboxylase, beta subunit |

| marG | 13,569 | Polyketide Synthase (PKS) Module 1-4 |

| marH | 18,234 | Polyketide Synthase (PKS) Module 5-9 |

| marI | 15,891 | Polyketide Synthase (PKS) Module 10-13 |

| marJ | 1,326 | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) |

| marK | 1,104 | Acyl carrier protein (ACP) |

| marL | 852 | Thioesterase |

| marM | 2,145 | P450 monooxygenase |

| marN | 1,350 | Glycosyltransferase |

| marO | 978 | Transcriptional Regulator |

| marP | 1,050 | ABC transporter, ATP-binding protein |

| marQ | 1,980 | ABC transporter, permease |

This compound Biosynthetic Pathway

The biosynthesis of the this compound macrolide core is proposed to proceed via a Type I PKS pathway. The assembly line is composed of 13 modules spread across three large PKS enzymes (MarG, MarH, MarI). A key and distinctive feature of this pathway is the incorporation of a pendent C-methyl group at a β-position, a reaction catalyzed by the hydroxymethylglutaryl-CoA synthase (HMGS) homolog, MarJ.[1]

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed step-by-step assembly of the this compound polyketide chain.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound BGC and its functional expression has relied on several key molecular biology and microbiology techniques.

Identification and Validation of the BGC: marJ Inactivation

The function of the BGC was confirmed by targeted inactivation of the marJ gene, which was hypothesized to be essential for biosynthesis.

Protocol: Insertional Inactivation of marJ

-

Construct Design: An apramycin resistance cassette (aac(3)IV) flanked by FLP recognition target (FRT) sites is amplified by PCR. The primers used for this amplification contain 39 nt overhangs homologous to the regions immediately upstream and downstream of the marJ gene in the Marinispora sp. CNQ-140 genome.

-

PCR Amplification: Perform PCR using a template plasmid containing the FRT-apramycin-FRT cassette (e.g., pIJ773) and the custom long primers. Use a high-fidelity polymerase.

-

Reaction Mix: 50 µL total volume containing 100 ng template DNA, 1 µM each primer, 200 µM dNTPs, 1x Polymerase Buffer, and 2.5 U Polymerase.

-

Cycling Conditions: 98°C for 2 min, followed by 30 cycles of (98°C for 15s, 60°C for 30s, 72°C for 1.5 min), and a final extension at 72°C for 5 min.

-

-

Purification: Purify the resulting ~1.4 kb PCR product using a standard PCR cleanup kit.

-

Electroporation into E. coli: Introduce the purified PCR product into an E. coli strain carrying the this compound BGC on a BAC and expressing the λ-Red recombinase system (e.g., E. coli BW25113/pIJ790).

-

Selection: Select for recombinant clones on LB agar containing apramycin (50 µg/mL).

-

Verification: Verify the correct insertion and replacement of marJ with the apramycin cassette in the BAC by colony PCR and restriction digest analysis.

-

Conjugation: Transfer the mutated BAC from E. coli to the native producer, Marinispora sp. CNQ-140, via conjugation to generate the knockout strain.

-

Analysis: Confirm the loss of this compound production in the ΔmarJ mutant using LC-MS analysis of culture extracts compared to the wild-type strain.

Heterologous Expression of the this compound BGC

Due to the genetic intractability of the native producer, the entire 72 kb BGC was expressed in the model actinomycete host, Streptomyces lividans.

Protocol: BAC Library Construction and Transformation

-

High-Molecular-Weight (HMW) DNA Preparation:

-

Grow a 100 mL culture of Marinispora sp. CNQ-140 to late-log phase.

-

Harvest mycelia and gently wash with a sucrose solution (e.g., 10.3% sucrose).

-

Embed the mycelia in low-melting-point agarose plugs.

-

Lyse the cells within the plugs using lysozyme and proteinase K treatment. This protects the HMW DNA from shearing.

-

-

Partial Restriction Digest:

-

Partially digest the HMW DNA within the agarose plugs using a restriction enzyme (e.g., BamHI) to generate large fragments (~100-200 kb). Optimize digestion time to achieve the desired size range.

-

-

Size Selection: Separate the digested DNA fragments by pulsed-field gel electrophoresis (PFGE). Excise the gel slice corresponding to the target size range.

-

Ligation: Ligate the size-selected DNA fragments into a suitable E. coli-Streptomyces shuttle BAC vector (e.g., pESAC-13) that has been linearized with the same restriction enzyme.

-

Transformation into E. coli: Transform the ligation mixture into a suitable high-efficiency electrocompetent E. coli host.

-

Library Screening: Screen the resulting BAC library for clones containing the this compound BGC using PCR with primers specific to genes at the ends and in the middle of the cluster (e.g., marA, marG, marL).

-

Transformation into Streptomyces lividans :

-

Prepare protoplasts from a culture of S. lividans grown in YEME medium supplemented with glycine.

-

Isolate the verified this compound-containing BAC DNA from E. coli.

-

Transform the S. lividans protoplasts with the BAC DNA using a PEG-mediated protocol.

-

Plate the transformed protoplasts on a regeneration medium (e.g., R5 agar) and overlay with an appropriate antibiotic (e.g., apramycin) for selection after 16-20 hours.

-

-

Expression and Analysis:

-

Culture the successful S. lividans transformants in a suitable production medium.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts for the production of martinomycins B and C by LC-MS.[1]

-

Visualizations of Genetic Organization and Experimental Workflow

This compound Biosynthetic Gene Cluster Organization

The following diagram provides a simplified representation of the genetic architecture of the this compound BGC.

Caption: Linear organization of the this compound BGC.

Experimental Workflow for Heterologous Expression

This diagram outlines the major steps involved in transferring the this compound BGC from its native producer to a heterologous host for expression.

Caption: Workflow for heterologous expression of the this compound BGC.

Conclusion

The successful identification and heterologous expression of the this compound biosynthetic gene cluster represent a significant step towards understanding and harnessing this potent natural product. The large, GC-rich nature of the BGC underscores the challenges that can be overcome with modern synthetic biology tools like BAC cloning.[1] The detailed protocols and genetic information provided in this guide serve as a foundational resource for researchers aiming to further investigate this compound biosynthesis, generate novel analogs through biosynthetic engineering, or develop scalable production platforms for this promising therapeutic agent.

References

The Ionophoric Gauntlet: An In-Depth Technical Guide to the Mechanism of Action of Polyether Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyether antibiotics, a class of lipid-soluble molecules produced by various species of Streptomyces, represent a significant area of interest in both veterinary medicine and oncology.[1] Their unique ability to transport cations across biological membranes disrupts the delicate electrochemical gradients essential for cellular function, leading to a cascade of events culminating in cell death.[2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of polyether antibiotics, with a focus on their ionophoric properties, impact on intracellular signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data on their biological activities are summarized, and key cellular pathways are visualized to provide a clear and detailed understanding for researchers and drug development professionals.

Core Mechanism of Action: The Ionophore Effect

The primary mechanism of action of polyether antibiotics lies in their function as ionophores, molecules that form lipid-soluble complexes with metal cations to facilitate their transport across cellular membranes.[1][2][4] This transport disrupts the vital ion concentration gradients (e.g., Na+, K+, H+, and Ca2+) maintained by the cell, leading to a range of cytotoxic effects.[3][5]

Polyether antibiotics are characterized by a backbone of multiple tetrahydrofuran and tetrahydropyran rings, a free carboxyl group, and several hydroxyl groups.[1] This structure allows them to form a pseudocyclic conformation, creating a hydrophilic pocket that chelates a specific cation while the lipophilic exterior of the molecule allows it to traverse the lipid bilayer.[6] The transport process is typically an electroneutral exchange, for instance, exchanging a potassium ion (K+) for a proton (H+), thereby dissipating both the cation and pH gradients across the membrane.[7][8]

This disruption of ion homeostasis triggers a cascade of detrimental cellular events:

-

Disruption of Membrane Potential: The uncontrolled movement of ions across cellular and mitochondrial membranes leads to the depolarization or hyperpolarization of the membrane potential, interfering with processes such as ATP synthesis and signal transduction.[9][10]

-

Mitochondrial Dysfunction: Mitochondria are particularly susceptible to the effects of polyether antibiotics. The dissipation of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[10][11]

-

Induction of Oxidative Stress: The increase in ROS production overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.[11]

-

Apoptosis and Other Forms of Cell Death: The culmination of these cellular insults is the activation of programmed cell death pathways, primarily apoptosis.[11][12] Evidence also suggests that other forms of cell death, such as ferroptosis, may be involved.

The specificity of a polyether antibiotic for a particular cation is a key determinant of its biological activity. For example, monensin shows a preference for sodium ions (Na+), while salinomycin and nigericin have a higher affinity for potassium ions (K+).[7][13] Lasalocid is notable for its ability to transport both monovalent and divalent cations, including calcium (Ca2+).[3]

Quantitative Data on Biological Activity

The potency of polyether antibiotics varies depending on the specific compound, the target cell type, and the experimental conditions. The following tables summarize key quantitative data on their antibacterial and anticancer activities.

Table 1: Antibacterial Activity of Polyether Antibiotics (MIC in µg/mL)

| Antibiotic | Staphylococcus aureus | Staphylococcus aureus (MRSA) | Bacillus subtilis | Reference(s) |

| Monensin | 1 | 0.5 - 4 | Not specified | [1][3] |

| Salinomycin | Not specified | 0.5 - 4 | Not specified | [3] |

| Narasin | Not specified | 0.5 | Not specified | [3] |

| Lasalocid | Not specified | Not specified | Not specified | [3] |

| Lysocellin | 4 (penicillin-resistant) | Not specified | Not specified | [3] |

| Antibiotic No 6016 | 1.56 (penicillin-resistant) | Not specified | Not specified | [3] |

MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Anticancer Activity of Polyether Antibiotics (IC50)

| Antibiotic | Cancer Cell Line | IC50 | Reference(s) |

| Salinomycin | Chronic Lymphocytic Leukemia (CLL) | 163 nM (Wnt signaling inhibition) | [2][9] |

| Salinomycin | Breast Cancer (MDA-MB-231) | 4.9 ± 1.6 µM | [14] |

| Salinomycin | Breast Cancer Stem Cells (MDA-MB-361 ALDH+) | 1.56 µg/mL | [4] |

| Salinomycin | Retinoblastoma (RB 383) | 5-15 µM (induces mitochondrial dysfunction) | [11] |

| Monensin | Prostate Cancer (TEM 4-18) | 10 nM | [9] |

| Monensin | Neuroblastoma (SH-SY5Y) | 16 µM | [12] |

| Nigericin | Primary Effusion Lymphoma (PEL) | Induces apoptosis | [15] |

| Nigericin | Colon Cancer (KM12) | 8.48 µM | [16] |

| Nigericin | Colon Cancer (SW-620) | 1.39 µM | [16] |

| Ionomycin | B16 Melanoma | 0.23 µg/mL | [13] |

Table 3: Ion Selectivity and Effects on Mitochondrial Membrane Potential

| Antibiotic | Primary Ion Selectivity | Effect on Mitochondrial Membrane Potential | Quantitative Data | Reference(s) |

| Monensin | Na+ > K+ > Rb+ > Li+ > Cs+ | Depolarization in some models, Hyperpolarization in others | 10 nM monensin increased mitochondrial membrane potential in TEM 4-18 cells. Also shown to decrease mitochondrial membrane potential in Toxoplasma gondii. | [1][9][10] |

| Salinomycin | K+ > Na+ > Cs+ | Depolarization | 0.25 µM salinomycin reduces mitochondrial membrane potential in Raji cells. 5-15 µM reduces mitochondrial membrane potential in RB 383 cells. | [11][13][17] |

| Nigericin | K+ > Rb+ > Na+ > Cs+ > Li+ | Hyperpolarization followed by depolarization | 20 nM nigericin increased Δψm by 7.78 ± 2.5 mV in brain mitochondria. | [2][18] |

| Lasalocid | K+ > Na+ > Ca2+ > Mg2+ | Depolarization | Not specified | [3] |

Interference with Intracellular Signaling Pathways

Beyond their direct ionophoric effects, polyether antibiotics have been shown to modulate key intracellular signaling pathways that are often dysregulated in cancer. This multi-targeted approach contributes to their potent anticancer activity.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and stem cell maintenance, and its aberrant activation is a hallmark of many cancers. Salinomycin has been identified as a potent inhibitor of this pathway. It acts by preventing the phosphorylation of the Wnt co-receptor LRP6, which is a critical step for signal transduction. This leads to the degradation of β-catenin and the downregulation of Wnt target genes.[9] The IC50 for salinomycin's inhibition of Wnt1-stimulated reporter activity is approximately 163 nM.[2]

Other Signaling Pathways

Polyether antibiotics have also been implicated in the modulation of other critical signaling pathways:

-

Hedgehog Signaling: This pathway is involved in embryonic patterning and its aberrant activation is linked to several cancers.

-

Notch Signaling: A key regulator of cell fate decisions, its dysregulation is associated with tumorigenesis.

-

PI3K/Akt/mTOR Signaling: This is a central pathway that controls cell growth, proliferation, and survival. Salinomycin has been shown to inhibit mTORC1 signaling.[4]

The disruption of these pathways, in concert with the primary ionophoric mechanism, contributes to the comprehensive anticancer effects of these compounds.

Experimental Protocols

The elucidation of the mechanisms of action of polyether antibiotics relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Cation Transport Assay (Calcein Quenching)

This assay measures the ability of an ionophore to transport divalent cations into lipid vesicles.[7]

Materials:

-

Large Unilamellar Vesicles (LUVs) encapsulating calcein

-

Calcein (fluorescent dye)

-

Buffer A (e.g., 10 mM HEPES, 100 mM KCl, pH 7.0)

-

Polyether antibiotic stock solution (in DMSO or ethanol)

-

Divalent cation solution (e.g., CuCl2, NiCl2, CoCl2)

-

Triton X-100 (for vesicle lysis)

-

Fluorometer

Procedure:

-

Prepare calcein-loaded LUVs by extrusion.

-

Dilute the LUVs in Buffer A in a fluorescence cuvette to a final lipid concentration of 50 µM.

-

Set the fluorometer to an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

-

Record the baseline fluorescence for 60 seconds.

-

Add the polyether antibiotic to the desired final concentration and mix.

-

After a brief incubation (e.g., 30 seconds), add the divalent cation solution.

-

Monitor the decrease in fluorescence over time as the cation enters the vesicles and quenches the calcein fluorescence.

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse the vesicles and determine the maximal fluorescence quenching.

-

The rate of fluorescence decay is proportional to the ionophore activity.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Polyether antibiotic

-

FCCP or CCCP (uncouplers, as positive controls for depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture plate or flask and allow them to adhere overnight.

-

Treat the cells with the polyether antibiotic at various concentrations for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).

-

Prepare a JC-1 staining solution (typically 1-10 µg/mL in culture medium).

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope (observe the shift from red to green fluorescence) or a flow cytometer (quantify the red and green fluorescence intensities).

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) or other viability dye

-

Annexin V binding buffer

-

Cells treated with polyether antibiotic

-

Flow cytometer

Procedure:

-

Treat cells with the polyether antibiotic to induce apoptosis.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye like PI.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

Polyether antibiotics exert their potent biological effects primarily through their ability to disrupt fundamental ionic gradients across cellular membranes. This ionophoric activity triggers a cascade of events, including mitochondrial dysfunction, oxidative stress, and the modulation of critical intracellular signaling pathways, ultimately leading to cell death. Their demonstrated efficacy against multidrug-resistant bacteria and cancer stem cells underscores their potential as therapeutic agents. A thorough understanding of their complex mechanism of action, facilitated by the experimental approaches detailed in this guide, is essential for the future development and optimization of this promising class of compounds for clinical applications. The continued investigation into their precise molecular interactions and the downstream consequences of ion dysregulation will be crucial for harnessing their full therapeutic potential while mitigating potential toxicity.

References

- 1. agscientific.com [agscientific.com]

- 2. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Salinomycin Effects on Mitochondrial Ion Translocation and Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Polyether Ionophores and Their Pharmacological Profile [mdpi.com]

- 9. High content screening identifies monensin as an EMT-selective cytotoxic compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nigericin Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Marinomycin A's Activity Against Multidrug-Resistant Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Analysis of Marinomycin A's Efficacy and Mechanism Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VREF)

Executive Summary

The rise of antibiotic-resistant pathogens, particularly MRSA and VREF, presents a formidable challenge to global public health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Marinomycin A, a polyene macrolide isolated from the marine actinomycete genus Marinispora, has emerged as a promising candidate.[1][2] This document provides a comprehensive technical overview of Marinomycin A, consolidating available data on its potent antibacterial activity, proposed biosynthetic pathway, and the experimental methodologies used for its evaluation.

Quantitative Antimicrobial Activity

Marinomycin A demonstrates excellent potency against key drug-resistant Gram-positive bacteria.[3][4][5] The quantitative data available from in vitro studies are summarized below.

Table 1: In Vitro Activity of Marinomycin A

| Compound | Target Organism | Metric | Value (µM) | Citation(s) |

|---|---|---|---|---|

| Marinomycin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC₉₀ | 0.13 | [3] |

| Marinomycin A | Vancomycin-Resistant Enterococcus faecium (VREF) | MIC₉₀ | 0.13 |[3] |

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Mechanism of Action and Biosynthesis

While the precise molecular target of Marinomycin A has not been fully elucidated, as a member of the polyene class of antibiotics, its activity is likely mediated through interaction with the bacterial cell membrane. Its unique structure, a macrodiolide composed of dimeric 2-hydroxy-6-alkenyl-benzoic acid lactones with conjugated tetraene-pentahydroxy polyketide chains, distinguishes it from other agents.[1][2]

Proposed Biosynthetic Pathway

The biosynthetic gene cluster (BGC) responsible for producing Marinomycin has been identified.[3][6] It is a large (72 Kb), GC-rich cluster that operates via a trans-AT type I polyketide synthase (PKS) system.[3] The proposed pathway highlights the assembly of the complex macrolide structure.

Caption: Proposed biosynthetic pathway for Marinomycin A production.

Note on a Related Compound: Marinopyrrole A

It is important to distinguish Marinomycin A from another marine-derived antibiotic, Marinopyrrole A. While both show anti-MRSA activity, they are structurally distinct. Recent studies on an optimized derivative of Marinopyrrole A (MA-D1) have elucidated its mechanism of action, which involves the direct targeting of 6-phosphoglucosamine synthetase (GlmS).[7] This inhibition disrupts the hexosamine biosynthetic pathway, leading to a breakdown in bacterial cell wall synthesis and subsequent cell death.[7]

Caption: Mechanism of action for the related compound Marinopyrrole A.

Experimental Protocols

The primary method for quantifying the antibacterial activity of Marinomycin A is the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.

Broth Microdilution MIC Assay Workflow

This standardized protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation:

-

Isolate colonies of the test organism (e.g., MRSA, VREF) are selected from an agar plate.

-

Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

-

The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Marinomycin A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using sterile broth.

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Positive (broth + inoculum, no drug) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Result Interpretation:

-

Following incubation, the plate is visually inspected for turbidity.

-

The MIC is recorded as the lowest concentration of Marinomycin A where no visible bacterial growth is observed.

-

Caption: Standard workflow for MIC determination by broth microdilution.

Challenges and Future Directions

Despite its potent activity, Marinomycin A faces a significant challenge in its inherent photostability. It has a short half-life in the presence of sunlight (95 seconds) and UV light (8 seconds).[3] However, research has shown that this photoisomerization can be effectively prevented by packaging the molecule within safe-to-ingest pollen or spore exines, a natural and FDA-approved material.[3] This development significantly enhances its potential for clinical translation. The successful heterologous expression of the marinomycin BGC also paves the way for improved production yields and genetic manipulation to create novel analogs with enhanced properties.[6]

Conclusion

Marinomycin A is a structurally novel polyene antibiotic with powerful and specific activity against high-priority resistant pathogens MRSA and VREF.[1][3] Its potent MIC values establish it as a strong candidate for further preclinical development. While challenges such as photostability exist, innovative formulation strategies offer viable solutions. Continued research into its precise mechanism of action and the use of its biosynthetic machinery for analog generation will be crucial in advancing this promising molecule towards clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Marinomycins A-D, antitumor-antibiotics of a new structure class from a marine actinomycete of the recently discovered genus "marinispora" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized Marinopyrrole A Derivative Targets 6-Phosphoglucosamine Synthetase to Inhibit Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Martinomycin: A Technical Guide to a Promising Ionophore Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinomycin is a polyether antibiotic produced by the bacterium Streptomyces salvialis.[1][2] As a member of the ionophore class of antibiotics, it functions by transporting cations across biological membranes, leading to a disruption of cellular ion gradients. This activity is the basis for its efficacy against a range of Gram-positive bacteria. This document provides a comprehensive overview of the available scientific information on this compound, including its biological activity, presumed mechanism of action, and relevant experimental data. The information is presented to support further research and development of this and similar compounds.

Introduction

Polyether ionophore antibiotics are a class of naturally occurring antimicrobial compounds characterized by their unique ability to form lipid-soluble complexes with metal cations and transport them across cell membranes.[3][4] This disruption of ion homeostasis is a powerful mechanism of action, effective against a variety of pathogens. This compound, discovered in the mid-1990s, is a promising member of this class with demonstrated activity against clinically relevant Gram-positive bacteria.[5] This guide summarizes the key technical aspects of this compound to serve as a foundational resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Biological Activity and Quantitative Data

This compound has demonstrated potent activity against a panel of Gram-positive bacteria. The primary quantitative measure of its antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus spp. | 0.06 - 0.5 |

| Streptococcus spp. | 0.06 - 0.5 |

| Enterococcus spp. | 0.06 - 0.5 |

| Data sourced from MedchemExpress.[5] |

In addition to its antibacterial properties, this compound has also been reported to be active against the insect pest Spodoptera eridania.[6]

Mechanism of Action: An Ionophoretic Perspective

While specific mechanistic studies on this compound are limited, its structural classification as a polyether antibiotic strongly suggests a mechanism of action consistent with other well-characterized ionophores.[1] These molecules act as mobile ion carriers, binding to cations and facilitating their transport across the hydrophobic lipid bilayers of cell membranes.

This process disrupts the essential electrochemical gradients that bacterial cells rely on for a multitude of vital functions, including:

-

ATP synthesis: The dissipation of the proton motive force across the cytoplasmic membrane inhibits the function of ATP synthase.

-

Nutrient transport: Many transport systems are coupled to ion gradients, and their disruption impairs the uptake of essential nutrients.

-

Maintenance of intracellular pH and osmotic pressure.

The selectivity for Gram-positive bacteria is a common trait among many ionophores. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, is thought to provide a barrier that limits the access of these antibiotics to the inner cytoplasmic membrane.[3]

Signaling Pathway of a Polyether Ionophore

Caption: General mechanism of a potassium ionophore antibiotic at the cell membrane.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) in the assay.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Workflow for Discovery and Characterization

Caption: A generalized workflow for the discovery and initial characterization of a novel polyether antibiotic like this compound.

Concluding Remarks and Future Directions

This compound represents a potentially valuable scaffold for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance. Its potent activity against Gram-positive pathogens warrants further investigation. Future research efforts should be directed towards:

-

Total Synthesis: A robust synthetic route would enable the production of analogues for structure-activity relationship (SAR) studies.

-

Detailed Mechanistic Studies: Elucidation of its specific ion selectivity and transport kinetics would provide a deeper understanding of its mode of action.

-

Cytotoxicity and Preclinical Evaluation: A thorough assessment of its toxicity profile against mammalian cells is crucial for determining its therapeutic potential.

-

Spectrum of Activity: Further screening against a broader range of clinically relevant and drug-resistant bacterial strains is necessary.

The information compiled in this guide serves as a starting point for these future investigations, highlighting both the promise of this compound and the areas where further research is needed.

References

- 1. researchgate.net [researchgate.net]

- 2. (PDF) this compound, a New Polyether Antibiotic Produced by [research.amanote.com]

- 3. mdpi.com [mdpi.com]

- 4. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]

The Therapeutic Potential of Martinomycin: A Technical Guide for Drug Development Professionals

Abstract

Martinomycin, a polyether antibiotic produced by the actinomycete Streptomyces salvialis, represents a compelling yet underexplored molecule with significant therapeutic potential.[1][2][3] While initially characterized by its potent activity against Gram-positive bacteria, its classification as a polyether ionophore places it in a class of compounds increasingly recognized for their robust anticancer properties, particularly against multidrug-resistant cells and cancer stem cells. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, consolidating the available data on this compound and contextualizing its therapeutic promise by examining the well-established mechanisms of related polyether ionophores.

Introduction to this compound and the Polyether Ionophore Class

This compound was first isolated from the fermentation broth of Streptomyces salvialis.[1][2] It is a member of the carboxylic polyether ionophore family, a class of naturally occurring antibiotics known for their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[4][5] This disruption of ion homeostasis is the foundational mechanism for their broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and, most notably, anticancer effects.[4][5]

While specific research into this compound's anticancer capabilities is not yet prevalent in publicly accessible literature, the activities of analogous compounds like salinomycin and monensin provide a strong rationale for its investigation as an oncologic therapeutic. These related compounds have demonstrated the ability to selectively target and eliminate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse.

Known Biological Activity of this compound

The primary characterized activity of this compound is its antibacterial effect against a range of Gram-positive bacteria. This has been quantitatively demonstrated through the determination of Minimum Inhibitory Concentrations (MICs).

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range |

| Staphylococcus spp. | 0.06 - 0.5 µg/mL |

| Streptococcus spp. | 0.06 - 0.5 µg/mL |

| Enterococcus spp. | 0.06 - 0.5 µg/mL |

Data compiled from publicly available product information sheets.

Additionally, this compound has shown activity against the Southern Army Worm (Spodoptera eridania), indicating a broader range of potential biological effects that warrant further investigation.[5][6][7]

Therapeutic Potential in Oncology: An Analog-Based Assessment

The therapeutic promise of this compound in cancer is largely inferred from the extensive research conducted on other polyether ionophores. These compounds have shown remarkable efficacy in preclinical models of various cancers.

Targeting Cancer Stem Cells and Multidrug Resistance

A pivotal discovery was that polyether ionophores like salinomycin can selectively kill breast cancer stem cells with approximately 100 times the potency of conventional chemotherapeutics like paclitaxel. This selective targeting of CSCs is a critical attribute for a potential anticancer agent, as it addresses the root of tumor recurrence.[8] Furthermore, these compounds have been shown to be effective against cancer cells that exhibit multidrug resistance (MDR), often by inhibiting the function of ABC transporters, which are cellular pumps that efflux chemotherapeutic drugs.[5]

Table 2: Representative Anticancer Activity of Polyether Ionophores (Salinomycin)

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | ~1.5 |

| MCF-7 | Breast Cancer | ~2.0 |

| HCT116 | Colon Cancer | ~1.0 |

| PC-3 | Prostate Cancer | ~0.8 |

| A549 | Lung Cancer | ~2.5 |

Note: This data is for Salinomycin and serves as a proxy for the potential potency of this compound. Actual values for this compound would require experimental determination.

Putative Mechanism of Action

The anticancer mechanism of polyether ionophores is multifactorial, stemming from their fundamental ability to disrupt cellular ion gradients. This primary action triggers a cascade of downstream cellular events that are detrimental to cancer cells.

Disruption of Ion Homeostasis and Induction of Apoptosis

By transporting cations like K+ and Na+ across membranes, this compound is predicted to alter the mitochondrial membrane potential. This disruption can lead to the release of cytochrome c and the activation of the caspase cascade, ultimately inducing programmed cell death, or apoptosis. This process is often accompanied by an increase in reactive oxygen species (ROS), leading to significant oxidative stress within the cancer cells.[4][5]

Caption: Putative mechanism for this compound-induced apoptosis.

Inhibition of Key Oncogenic Signaling Pathways

Research on related ionophores has demonstrated their ability to interfere with critical signaling pathways that are often dysregulated in cancer and are crucial for the maintenance of cancer stem cells.

-

Wnt/β-catenin Pathway: This pathway is vital for cell proliferation and self-renewal in CSCs. Salinomycin has been shown to inhibit this pathway, leading to the differentiation and death of cancer stem cells.

Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway.

Recommended Experimental Protocols for Investigation

To formally evaluate the therapeutic potential of this compound, a series of standardized preclinical assays are recommended.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Experimental Workflow Visualization

Caption: A standard workflow for preclinical evaluation.

Conclusion and Future Directions

This compound is a promising antibiotic with a high potential for repositioning as an anticancer therapeutic. Its classification as a polyether ionophore provides a strong scientific basis for this potential, grounded in the well-documented anticancer activities of its chemical relatives. The immediate next steps should involve a comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines, including those known to be resistant to standard therapies. Subsequent investigations should focus on elucidating its precise molecular mechanisms and evaluating its efficacy and safety in preclinical in vivo models. The exploration of this compound could unveil a novel and potent agent in the fight against cancer.

References

- 1. Drug Transporter-Mediated Protection of Cancer Stem Cells From Ionophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives [mdpi.com]

- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence of Metallic and Polyether Ionophores as Potent Therapeutic Drug Candidate in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyether ionophores-promising bioactive molecules for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Ionophore Antibiotics as Cancer Stem Cell-Selective Drugs: Open Questions - PMC [pmc.ncbi.nlm.nih.gov]

Martinomycin Class: A Technical Guide to a Novel Polyether Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinomycin is a polyether antibiotic produced by the actinomycete Streptomyces salvialis. As a member of the ionophore class of antibiotics, its primary mechanism of action involves the disruption of ion gradients across cellular membranes, leading to potent activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the this compound class, including its biological activity, structural features, and the methodologies for its production and evaluation. Furthermore, this document explores the broader context of polyether antibiotics, offering insights into their mechanism of action and potential for the development of structural analogs.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Polyether ionophores, a class of naturally occurring compounds produced by various Streptomyces species, represent a promising area of research due to their unique mode of action.[1][2][3] this compound, a polyether antibiotic isolated from Streptomyces salvialis, has demonstrated significant activity against clinically relevant Gram-positive pathogens.[4] This guide serves as a technical resource for researchers, providing detailed information on the this compound class and its structural analogs to facilitate further investigation and drug development efforts.

The this compound Class and its Core Structure

This compound belongs to the polyether class of antibiotics, characterized by a backbone containing multiple cyclic ether functionalities.[1][5] The structure of this compound, elucidated through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), reveals a complex polycyclic architecture.[1][6]

Key Structural Features of Polyether Antibiotics:

-

Polyether Backbone: A chain of interconnected tetrahydrofuran and tetrahydropyran rings.[3]

-

Carboxylic Acid Group: A terminal carboxyl group that is crucial for its ion-complexing ability.[3]

-

Hydrophobic Exterior: The overall structure is lipophilic, allowing it to readily insert into cellular membranes.[3][7]

-

Oxygen-Rich Interior: The cyclic ethers create a polar cavity that can chelate metal cations.[7]

The specific arrangement of these features in this compound dictates its ion selectivity and biological activity.

Mechanism of Action: Disruption of Ion Homeostasis

The primary mechanism of action for this compound, like other polyether ionophores, is the disruption of the electrochemical gradients of ions across the cell membranes of susceptible bacteria.[3][7] This process can be visualized as a multi-step signaling and transport pathway.

dot

Caption: Proposed mechanism of action for this compound.

The lipophilic exterior of the this compound molecule allows it to insert into the bacterial cell membrane. Once within the membrane, the polar interior of the molecule chelates a cation from the extracellular environment, forming a lipid-soluble complex. This complex then diffuses across the membrane, releasing the cation into the cytoplasm and disrupting the natural ion gradient. This process is repeated, leading to a continuous influx of cations and ultimately causing cellular stress and death.

Quantitative Biological Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness.

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus spp. | 0.06 - 0.5 | [4] |

| Streptococcus spp. | 0.06 - 0.5 | [4] |

| Enterococcus spp. | 0.06 - 0.5 | [4] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Experimental Protocols

Fermentation of Streptomyces salvialis for this compound Production

A detailed protocol for the fermentation of Streptomyces salvialis is crucial for obtaining a sufficient yield of this compound for research purposes. The following is a generalized workflow based on common practices for actinomycete fermentation.[2][8]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. actinomycete streptomyces sp: Topics by Science.gov [science.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (PDF) this compound, a New Polyether Antibiotic Produced by [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doxorubicin-producing streptomyces strain: Topics by Science.gov [science.gov]

Whitepaper: A Technical Guide to In Silico Modeling of Martinomycin-Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Martinomycin is a polyether antibiotic with demonstrated efficacy against a range of Gram-positive bacteria, including Staphylococcus spp., Streptococcus spp., and Enterococcus spp., with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 0.5 μg/mL[1]. Despite its known antimicrobial activity, the specific molecular receptor and the precise mechanism of action of this compound remain to be fully elucidated. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its putative bacterial receptor. The document outlines a multi-stage workflow, commencing with strategies for target identification and culminating in detailed molecular dynamics simulations and binding energy calculations. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to computationally investigate the binding of this compound to its molecular target, thereby accelerating research into its therapeutic potential.

Target Identification Strategies for this compound

The foundational step in modeling ligand-receptor interactions is the identification of the biological target. For natural products like this compound, where the target is often unknown, a combination of computational and experimental approaches is required. Target identification can be approached through direct biochemical methods, genetic interactions, or computational inference[2].

2.1 Computational Approaches

-

Reverse Docking (Target Fishing): This involves docking this compound against a large library of known protein structures, particularly those essential for bacterial survival. Putative targets are ranked based on their predicted binding affinities.

-

Pharmacophore-Based Screening: A 3D pharmacophore model of this compound can be generated and used to screen databases of protein structures to identify proteins with complementary binding sites.

-

Machine Learning-Based Target Prediction: Machine learning models trained on known drug-target interactions can predict potential targets for this compound based on its chemical structure and properties[3][4].

2.2 Experimental Approaches for Validation

-

Affinity Chromatography: this compound can be immobilized on a solid support and used to capture its binding partners from bacterial cell lysates[5]. The captured proteins are then identified using mass spectrometry.

-

Genetic Approaches: Generating spontaneous drug-resistant mutants and subsequently sequencing their genomes can identify mutations in the target protein that confer resistance[6].

-

Proteomic Profiling: Techniques such as thermal proteome profiling (TPP) can identify proteins that are stabilized or destabilized upon binding to this compound in cell lysates.

The following diagram illustrates a logical workflow for identifying the molecular target of this compound.

In Silico Modeling Workflow for this compound-Receptor Binding

Once a putative receptor is identified, a systematic in silico modeling workflow can be employed to characterize the binding interaction in detail. This workflow typically involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

The following diagram outlines the core workflow for modeling the binding of this compound to its identified receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 3. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]

- 4. TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 6. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Marinomycin A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and compilation of protocols for the total synthesis of Marinomycin A, a potent antibiotic with significant activity against drug-resistant bacteria. Marinomycin A, a C2-symmetric dimeric macrolide, has presented a formidable challenge to synthetic chemists, leading to the development of several distinct and innovative synthetic strategies. This application note consolidates the methodologies reported by the research groups of Nicolaou, Evans, and Hatakeyama, focusing on the construction of key monomeric precursors and the critical dimerization and macrocyclization steps. Detailed experimental protocols for pivotal reactions, quantitative data on reaction yields, and a visual representation of the synthetic workflows are presented to serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Marinomycin A is a structurally complex natural product isolated from the marine actinomycete Marinispora sp. CNQ-140.[1] It exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[2][3] The unique dimeric structure and significant biological activity of Marinomycin A have made it an attractive target for total synthesis. Several research groups have successfully completed its synthesis, each employing a unique strategic approach. This document outlines and compares these strategies, providing detailed protocols for their key transformations.

Synthetic Strategies Overview

Three major approaches to the total synthesis of Marinomycin A have been reported, differing primarily in the method of constructing the 44-membered macrocyclic structure.

-

The Nicolaou Approach (Stepwise Suzuki Coupling): This strategy involves the synthesis of a monomeric precursor which is then dimerized in a stepwise fashion using Suzuki couplings before the final macrolactonization. An initial attempt at a direct one-pot dimerization and cyclization proved low-yielding (≤2%).[2][3]

-

The Evans Approach (Salicylate-Mediated Dimerization): This elegant approach utilizes the salicylate moiety as a "molecular switch" to control the chemoselective dimerization of two monomeric fragments, followed by macrolactonization. This strategy resulted in an 18-step synthesis with an overall yield of 3.5%.[4][5][6]

-

The Hatakeyama Approach (Direct Dimerization via Transesterification): This convergent strategy focuses on the direct dimerization of a monomeric hydroxy salicylate precursor through a NaHMDS-promoted double transesterification to form the dimeric macrocycle. This was achieved in a 24-step longest linear sequence with a 4.0% overall yield.[1][7][8]

Data Presentation: Comparative Yields of Key Steps

The following table summarizes the reported yields for the crucial dimerization and macrocyclization steps in the different synthetic routes to Marinomycin A.

| Synthetic Approach | Key Transformation | Reported Yield (%) | Reference |

| Nicolaou | Direct Suzuki Dimerization/Cyclization | ≤ 2 | [2][3] |

| Stepwise Suzuki Coupling (Dimerization) | Not explicitly stated in snippets | [2][3] | |

| Macrolactonization | Not explicitly stated in snippets | [2][3] | |

| Evans | Salicylate-Mediated Dimerization | 82 | [5] |

| Macrolactonization | Not explicitly stated in snippets | [5] | |

| Overall Yield | 3.5 | [5] | |

| Hatakeyama | Direct Dimerization (Double Transesterification) | Not explicitly stated in snippets | [1][7] |

| Overall Yield | 4.0 |

Experimental Protocols

The following are representative, detailed protocols for key transformations in the total synthesis of Marinomycin A, based on the published literature.

Nicolaou's Stepwise Suzuki Coupling Approach

The Nicolaou group's successful strategy involved a stepwise connection of two monomeric units, followed by macrocyclization. While their initial attempts at a direct dimerization were low-yielding, the stepwise approach proved more fruitful.[2][3]

Protocol: Suzuki Coupling for Dimer Formation (Illustrative)

-

Preparation of the Reaction Mixture: To a solution of the vinyl iodide monomer (1.0 equiv) in a degassed solvent mixture of THF/H₂O (4:1) is added the vinyl boronic acid monomer (1.2 equiv).

-

Addition of Base and Catalyst: Cesium carbonate (4.0 equiv) is added, followed by palladium tetrakis(triphenylphosphine) (0.1 equiv).

-

Reaction Conditions: The reaction mixture is heated to 65 °C and stirred under an argon atmosphere for 12 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the dimerized product.

Evans' Salicylate-Mediated Dimerization

This approach cleverly utilizes the differential reactivity of salicylate esters to achieve a chemoselective dimerization.[4][5][6]

Protocol: Chemoselective Dimerization

-

Activation of Monomer A: To a solution of the carboxylic acid monomer A in dichloromethane at 0 °C is added 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv). The mixture is stirred for 1 hour.

-

Preparation of Monomer B: In a separate flask, the alcohol monomer B is dissolved in toluene, and DMAP (3.0 equiv) is added.

-

Coupling Reaction: The activated monomer A solution is added to the monomer B solution at room temperature, and the reaction is stirred for 16 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the dimer.

Hatakeyama's Direct Dimerization via Double Transesterification

This convergent method directly forms the dimeric macrocycle from a monomeric precursor.[1][7]

Protocol: NaHMDS-Promoted Macrodilactonization

-

Preparation of the Monomer Solution: A solution of the monomeric hydroxy salicylate in anhydrous THF is prepared under an argon atmosphere.

-

Addition of Base: The solution is cooled to -20 °C, and a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (2.2 equiv) is added dropwise over 30 minutes.

-

Reaction Conditions: The reaction mixture is stirred at -20 °C for 4 hours.

-

Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by preparative thin-layer chromatography to yield (+)-Marinomycin A.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the key synthetic strategies for constructing Marinomycin A.

Caption: Nicolaou's stepwise approach to Marinomycin A.

Caption: Evans' salicylate-mediated dimerization strategy.

Caption: Hatakeyama's direct dimerization approach.

References

- 1. Total synthesis of marinomycin A based on a direct dimerization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Marinomycin by Nicolaou [organic-chemistry.org]

- 3. Total synthesis of marinomycins A-C and of their monomeric counterparts monomarinomycin A and iso-monomarinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the monomeric counterpart of Marinomycin A and B - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00742E [pubs.rsc.org]

Application Notes and Protocols: Martinomycin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinomycin is a polyether antibiotic produced by the bacterium Streptomyces salvialis. Polyether antibiotics are a class of lipid-soluble compounds that can transport cations across cell membranes, exhibiting a broad range of biological activities, including antibacterial properties against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from Streptomyces salvialis cultures, based on established methods for polyether antibiotics.

I. Extraction of this compound from Streptomyces salvialis

The extraction of this compound from fermentation cultures of Streptomyces salvialis is a critical first step in its isolation. The general principle involves separating the mycelial biomass from the culture broth, followed by solvent-based extraction to recover the lipophilic this compound.

Experimental Protocol: Solvent-Based Extraction

This protocol outlines a general procedure for the extraction of this compound. Optimization of solvent volumes and extraction times may be necessary depending on the fermentation scale and titer.

1. Fermentation and Biomass Separation:

-

Cultivate Streptomyces salvialis in a suitable fermentation medium under optimal conditions for this compound production.

-

Harvest the fermentation broth at the peak of antibiotic production.

-

Separate the mycelial cake from the culture broth via centrifugation or filtration.

2. Mycelial Extraction:

-

The mycelial cake is the primary source of the intracellularly stored this compound.

-

Extract the wet mycelial cake three times with an organic solvent such as acetone or methanol.

-

Pool the solvent extracts.

3. Liquid-Liquid Extraction:

-

Concentrate the pooled solvent extract under reduced pressure to remove the acetone/methanol.

-

The resulting aqueous solution is then subjected to liquid-liquid extraction.

-

Extract the aqueous solution three times with an equal volume of ethyl acetate.

-

The this compound will partition into the organic (ethyl acetate) phase.

4. Concentration:

-

Combine the ethyl acetate extracts.

-

Concentrate the ethyl acetate solution under reduced pressure to yield the crude this compound extract.

Extraction Workflow Diagram

Caption: Workflow for the extraction of this compound.

II. Purification of this compound

The crude extract obtained from the initial extraction process contains this compound along with other metabolites and impurities. A multi-step purification process, primarily employing chromatographic techniques, is necessary to isolate pure this compound.

Experimental Protocol: Chromatographic Purification

This protocol describes a general chromatographic purification sequence for polyether antibiotics like this compound. The choice of specific columns and solvent systems may require optimization based on the impurity profile of the crude extract.